Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound characterized by its unique structure, which includes a fluorine atom, a carbonyl group, and a carboxylate ester. This compound is part of the indene family and has garnered interest in various fields of organic synthesis and pharmaceutical research due to its reactivity and potential applications.
The compound can be synthesized through several methods, often involving multi-step organic reactions. It is primarily used in academic and industrial research settings to develop new materials and pharmaceuticals.
Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is classified under:
The synthesis of methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
The reaction conditions may vary but often require controlled temperatures and inert atmospheres (e.g., nitrogen) to prevent side reactions. The use of solvents such as dichloromethane or acetonitrile is common during the reaction phases.
Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has a molecular formula of and a molecular weight of approximately 208.18 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |
| InChI Key | XXXXXX (specific key not provided) |
| Canonical SMILES | COC(=O)C1CC2=C(C1=O)C=CC(=C2)F |
Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions:
The specific conditions for these reactions depend on the reagents used and may involve varying temperatures, pressures, and solvent systems to optimize yield and selectivity.
The mechanism of action for methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate varies depending on the type of reaction it undergoes:
Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exhibits several notable physical properties:
| Property | Value |
|---|---|
| Appearance | Typically a colorless liquid or solid |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
The chemical properties include:
Methyl 4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several scientific applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, contributing significantly to advancements in synthetic chemistry and material science.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8